molecular formula C7H6Br2N2O B8578449 N-(2,6-dibromopyridin-4-yl)acetamide

N-(2,6-dibromopyridin-4-yl)acetamide

Cat. No.: B8578449
M. Wt: 293.94 g/mol
InChI Key: GKBNAOXPKQOGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Dibromopyridin-4-yl)acetamide is a brominated pyridine derivative featuring an acetamide functional group at the 4-position of the pyridine ring, with bromine substituents at the 2- and 6-positions. This structure confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C7H6Br2N2O

Molecular Weight

293.94 g/mol

IUPAC Name

N-(2,6-dibromopyridin-4-yl)acetamide

InChI

InChI=1S/C7H6Br2N2O/c1-4(12)10-5-2-6(8)11-7(9)3-5/h2-3H,1H3,(H,10,11,12)

InChI Key

GKBNAOXPKQOGCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs. This may improve binding to metalloenzymes or nucleic acids .
  • Functional Group Diversity: Thio-triazolyl (in ) and nitroanilino (in ) groups introduce additional reactivity or targeting capabilities, whereas the acetamide group in the target compound provides a stable hydrogen-bonding motif.

Pharmacological and Biochemical Implications

  • Antimicrobial Potential: The dibromo-phenyl analog in demonstrates antimicrobial activity, suggesting that this compound could similarly disrupt bacterial membrane proteins or nucleic acid synthesis.
  • Enzyme Inhibition: Brominated aromatics are known inhibitors of cytochrome P450 enzymes and dehydrogenases. The compound’s bromine substituents may confer selective inhibition compared to CF₃-containing analogs in , which target kinases .

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter This compound Benzothiazole Analog Phenyl Analog
Core Aromatic System Pyridine Benzothiazole Phenyl
Key Substituents 2,6-Br, 4-acetamide 6-CF₃, 3-OCH₃ 2,6-Br, thio-triazol
Molecular Weight ~314.95 ~378.36 523.244
LogP (Predicted) ~2.8 ~3.5 ~4.1
Potential Bioactivity Enzyme inhibition Kinase inhibition Antimicrobial

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